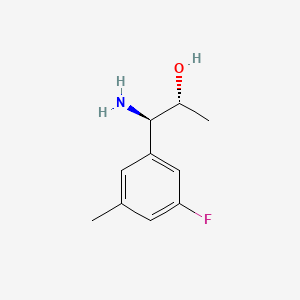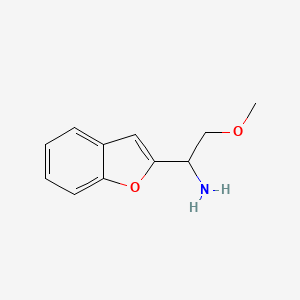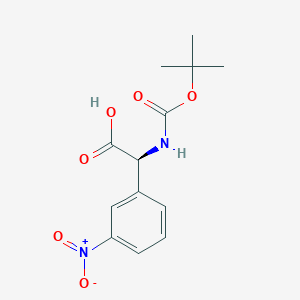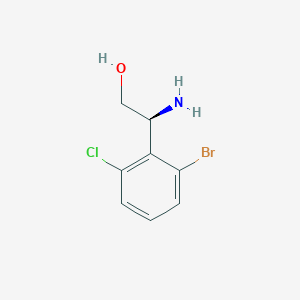
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-chlorobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Reaction Steps: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL: Lacks the chiral center, making it less specific in biological interactions.
2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-OL: Differing position of the chlorine atom affects its chemical reactivity and biological activity.
2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-OL: The presence of fluorine instead of chlorine alters its electronic properties and reactivity.
Uniqueness
(S)-2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-6-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI Key |
QSBIUTUSSXOJJP-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


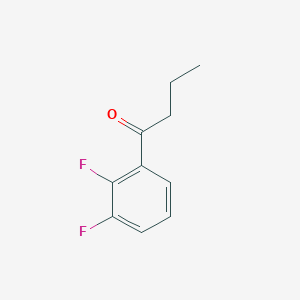
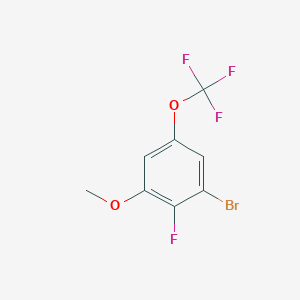
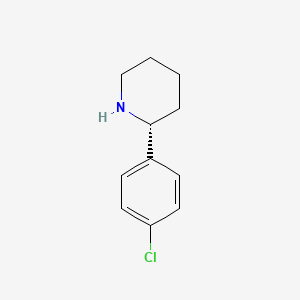
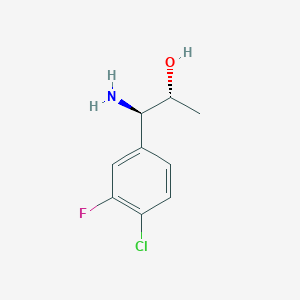

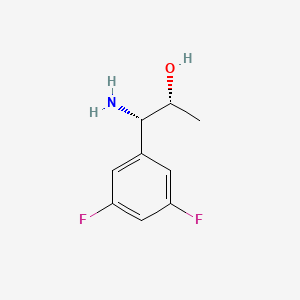
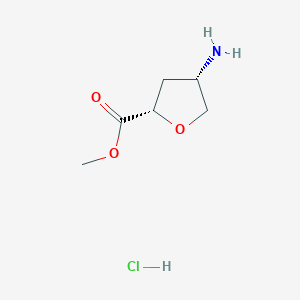
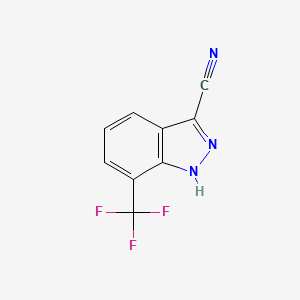
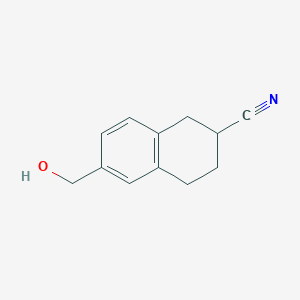
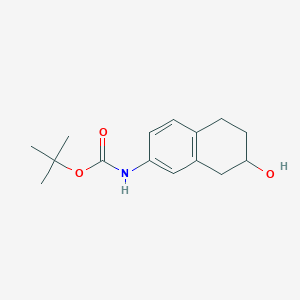
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
